2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide
Description
2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide is a brominated nitroaromatic acetamide derivative. Its structure features a phenoxy ring substituted with bromine and nitro groups at the 4- and 2-positions, respectively, linked via an acetamide moiety to a cyanomethyl group.
Properties
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O4/c11-7-1-2-9(8(5-7)14(16)17)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSUOUXBWNSHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on the Phenoxy Ring
Halogen and Nitro Group Positioning
- 2-(2-Bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide (): Differs in halogen placement (2-bromo vs. 4-bromo) and includes a 4-fluoro substituent. Molecular weight: 287.08 g/mol vs. ~319.10 g/mol (estimated for the target compound). The fluorine atom may enhance metabolic stability compared to nitro groups, which are stronger electron-withdrawing groups (EWGs) .
- 2-(4-Bromophenoxy)-N-(4-cyanophenyl)acetamide (): Lacks the nitro group but includes a 4-cyano substituent on the phenyl ring. Molecular formula: C₁₅H₁₁BrN₂O₂ vs. C₁₀H₈BrN₃O₄ for the target compound. The cyanophenyl group may increase π-π stacking interactions in biological systems compared to the cyanomethyl group .
Nitro Group Impact
- 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (): Features a nitro group at the 4-position and a cyano group on the phenyl ring.
Acetamide Side Chain Modifications
Cyanomethyl vs. Aryl Substituents
- N-(4-Cyanophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (, Compound 23): Replaces the cyanomethyl group with a 4-cyanophenyl moiety. Purity >95%, suggesting stable synthesis routes. The larger aryl group may improve binding affinity to hydrophobic enzyme pockets .
- N-(4-Bromophenyl)-2-((8-bromo-5-methyltriazinoindol-3-yl)thio)acetamide (, Compound 27): Incorporates a brominated triazinoindole-thio group. Highlights the role of bromine in increasing molecular weight (MW: ~500 g/mol) and lipophilicity, which could enhance membrane permeability .
Enzyme Inhibition Potential
Preparation Methods
Alkylation of 4-Bromo-2-Nitrophenol
4-Bromo-2-nitrophenol undergoes nucleophilic substitution with chloroacetic acid in alkaline media to form 4-bromo-2-nitrophenoxy acetic acid. Key parameters include:
- Solvent : Cyclohexane, benzene, or heptane (non-polar solvents to stabilize intermediates).
- Base : Sodium metal or sodium hydroxide to deprotonate the phenol.
- Temperature : Controlled exothermic reaction at 0–30°C during alkylation, followed by heating to 80–150°C for rearrangement.
For example, reacting 25.1 g of 4-bromo-2-nitrochlorotoluene with sodium metal in cyclohexane at 15°C yields 4-bromo-2-nitrotolyl sodium, which rearranges to 4-bromo-2-nitrobenzyl sodium upon heating. Subsequent carbonation with CO₂ gas (0.8 L/min, 45°C, 3 hours) produces sodium 4-bromo-2-nitrophenylacetate, which is acidified to yield the free acid in 93–97% purity.
Formation of N-(Cyanomethyl)Acetamide
The cyanomethyl-substituted acetamide moiety is synthesized via acetylation of cyanomethylamine. While direct methods are scarce in the literature, analogous acetanilide syntheses offer a framework.
Acetylation of Cyanomethylamine
Cyanomethylamine (H₂N-CH₂CN) is acetylated using acetic anhydride under reflux conditions:
- Reagents : Cyanomethylamine, acetic anhydride, and acetic acid as solvent.
- Conditions : 95°C for 7.5 hours, followed by ice-water quenching and dichloromethane extraction.
This method, adapted from the acetylation of 4-bromo-2-nitroaniline, typically achieves yields exceeding 99% when scaled appropriately.
Coupling of Phenoxy Acetic Acid and N-(Cyanomethyl)Acetamide
The final step involves conjugating the two fragments via amide bond formation.
Acid Chloride-Mediated Amidation
- Activation : 4-Bromo-2-nitrophenoxy acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Coupling : The acid chloride reacts with N-(cyanomethyl)acetamide in the presence of a base (e.g., triethylamine) to form the target compound.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 3–5 hours |
| Yield | 85–92% |
This method mirrors the extraction and purification techniques described for related acetamide derivatives, including aqueous workups and solvent distillation.
Alternative Synthetic Routes
Direct Cyanomethylation of Acetamide
A radical-mediated approach using cyanogen gas ((CN)₂) has been explored for introducing cyano groups. While primarily used for thiazole synthesis, this method could theoretically functionalize acetamide precursors under controlled gas-flow conditions.
One-Pot Alkylation-Acetylation
Combining phenol alkylation and acetylation in a single reactor reduces purification steps:
- 4-Bromo-2-nitrophenol, chloroacetic acid, and sodium hydroxide are heated in toluene.
- Cyanomethylamine and acetic anhydride are introduced sequentially.
This method remains theoretical but draws on high-yield alkylation and acetylation protocols.
Yield Optimization and Challenges
Critical Factors
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